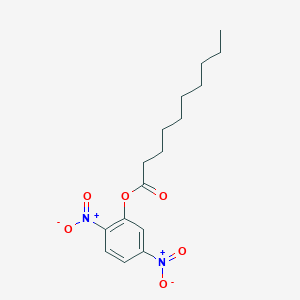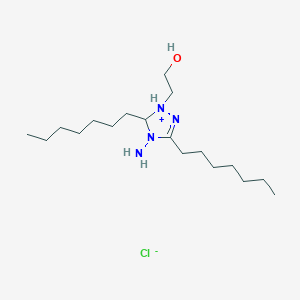
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its significant pharmacological activities. Benzodiazepines are widely used in medicine for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure.
Vorbereitungsmethoden
The synthesis of 7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, which provides good yields under mild reaction conditions . Industrial production methods often utilize continuous flow synthesis, which allows for efficient and scalable production of benzodiazepines .
Analyse Chemischer Reaktionen
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring. Common reagents used in these reactions include molecular iodine, Lewis acids, and heteropoly acids. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to its anxiolytic and sedative properties.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects . This interaction modulates the chloride ion channel, resulting in hyperpolarization of the neuron and reduced neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine can be compared with other benzodiazepines such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Chlordiazepoxide: Used for treating anxiety and alcohol withdrawal symptoms.
Norclobazam: Another benzodiazepine with similar pharmacological activities. The uniqueness of this compound lies in its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
CAS-Nummer |
60121-41-7 |
|---|---|
Molekularformel |
C21H15ClN2 |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
7-chloro-2,4-diphenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H15ClN2/c22-17-11-12-18-21(13-17)24-20(16-9-5-2-6-10-16)14-19(23-18)15-7-3-1-4-8-15/h1-13H,14H2 |
InChI-Schlüssel |
RDIAYHLGDWVVNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=C(C=C(C=C2)Cl)N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)

![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)


![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)




